molecular formula C18H22N8 B6435868 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2548988-09-4

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6435868
CAS No.: 2548988-09-4
M. Wt: 350.4 g/mol
InChI Key: RLLZCEXDCRLIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a purine base linked to a piperazine ring substituted with a cyclopropyl and methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine base, followed by the introduction of the piperazine ring. The cyclopropyl and methylpyrimidine groups are then added through subsequent reactions. Key steps in the synthesis may include:

    Formation of the Purine Base: This can be achieved through condensation reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.

    Addition of Cyclopropyl and Methylpyrimidine Groups: These groups are introduced through alkylation or acylation reactions, often under controlled conditions to ensure specificity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify specific parts of the molecule, such as reducing double bonds or removing oxygen-containing groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-22-14(13-3-4-13)9-15(23-12)25-5-7-26(8-6-25)18-16-17(19-10-20-18)24(2)11-21-16/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLZCEXDCRLIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.